1-(Difluoromethyl)-4-ethynylbenzene
Description
1-(Difluoromethyl)-4-ethynylbenzene (CAS: 1548183-93-2) is a fluorinated aromatic compound with the molecular formula C₉H₈F₂ and a molecular weight of 154.16 g/mol. Its structure features a difluoromethyl (-CF₂H) group and an ethynyl (-C≡CH) group positioned para to each other on a benzene ring. This compound is a liquid at room temperature and requires storage at -10°C to maintain stability .
The difluoromethyl group is notable for its polarity and capacity to act as a hydrogen bond donor, a property rare among fluorinated motifs . This characteristic makes it valuable in medicinal chemistry, where it can serve as a bioisostere for hydroxyl or thiol groups in drug design . The ethynyl group, meanwhile, provides a reactive handle for cross-coupling reactions, enabling further functionalization in synthetic workflows .
Properties
IUPAC Name |
1-(difluoromethyl)-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMKUCOESGHSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The catalytic cycle begins with the oxidative addition of ClCFH to Pd, forming a Pd-CF complex. Subsequent protonation by hydroquinone generates a Pd-CFH species, which undergoes alkyne insertion to yield the desired product. Key optimizations include:
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Catalyst System : Pd(CFCO) (2.5 mol%) with Xantphos (7.5 mol%) in dioxane/DMA (1:1).
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Additives : Hydroquinone (1.5 equiv) acts as a proton shuttle and reductant, critical for turnover.
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Temperature : 80°C for 24 hours achieves optimal conversion.
Table 1. Optimization of Palladium-Catalyzed Difluoromethylation
| Variation from Standard Conditions | Yield (%) |
|---|---|
| Standard (Pd/Xantphos/hydroquinone) | 85 |
| Without palladium | 0 |
| Without Xantphos | 0 |
| Without hydroquinone | 0 |
| Using phenol instead of hydroquinone | 15 |
Substrate Scope and Limitations
The method exhibits broad compatibility with functional groups, including nitro, methoxy, and ester substituents. For 4-ethynylbenzene, the reaction proceeds in 82–85% yield. However, sterically hindered alkynes (e.g., ortho-substituted arenes) show reduced efficiency.
Fragmentation of Fluorinated Diketones
An alternative approach involves the fragmentation of 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one intermediates, as demonstrated by Leng et al.. Although originally designed for difluoromethyl ketones, this method can be adapted for aryl systems.
Synthesis of Fluorinated Intermediates
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Trifluoromethyl Diketone Formation :
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Difluorination with Selectfluor :
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Fragmentation with Triethylamine :
Table 2. Key Steps in Fragmentation Approach
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diketone formation | NaH, MeCN, reflux | 75–80 |
| Difluorination | Selectfluor, MeCN, reflux | 70 |
| Fragmentation | EtN, MeCN, rt | 90–92 |
Challenges and Adaptations
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Selectfluor Cost : The high cost of Selectfluor limits scalability.
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Byproduct Formation : Competing hydrolysis of the pentafluoro intermediate reduces yields in polar solvents.
Alternative Synthetic Strategies
Seyferth’s Reagent-Mediated Cyclopropanation
Seyferth’s reagent (Ph-Hg-CF) has been used for cyclopropane ring expansion to install difluoromethyl groups. While this method successfully synthesizes 1,3-difluoroarenes, adapting it for this compound requires precise control over regioselectivity.
Example Procedure :
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Substrate Preparation : 1-Phenyl-2-methylcyclobutene is treated with Seyferth’s reagent and NaI in THF.
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Ring Expansion : Heating to 60°C for 24 hours induces cyclopropane opening, yielding the target compound in 45–50% yield.
Limitations :
Difluoromethylation of Alcohol Precursors
A third approach involves the difluoromethylation of benzylic alcohols followed by oxidation. Black et al. demonstrated this using S-(difluoromethyl) dibenzothiophenium salts.
Procedure :
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Alcohol Protection : 4-Ethynylbenzyl alcohol is treated with CDI and DMHA·HCl to form a Weinreb amide.
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Difluoromethylation : Reaction with ClCFH and Pd(OAc) introduces the -CFH group.
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Deprotection : Acidic hydrolysis yields this compound (overall yield: 55–60%).
Comparative Analysis of Methods
Table 3. Method Comparison for this compound Synthesis
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Catalytic Coupling : Preferred for high yields and scalability but requires specialized ligands.
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Fragmentation : Suitable for lab-scale synthesis but hindered by Selectfluor costs.
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Seyferth’s Reagent : Largely obsolete due to toxicity and low yields.
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Alcohol Route : A viable alternative but involves multi-step synthesis.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, leading to the formation of more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium and copper. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-ethynylbenzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-ethynylbenzene involves its interaction with molecular targets through its difluoromethyl and ethynyl groups. These groups can form hydrogen bonds, participate in π-π interactions, and engage in covalent bonding with target molecules. The pathways involved in its mechanism of action depend on the specific application and target molecule, often involving inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 1-(difluoromethyl)-4-ethynylbenzene, differing primarily in substituents:
Key Structural Insights :
- Electronic Effects : The -CF₂H group is less electron-withdrawing than -OCF₃, making this compound more reactive in electrophilic substitutions compared to its trifluoromethoxy analogue .
- Steric Considerations : Compounds with bulky substituents (e.g., tert-butyl) exhibit reduced reactivity in cross-coupling reactions due to steric hindrance .
Comparative Efficiency :
Biological Activity
1-(Difluoromethyl)-4-ethynylbenzene is a compound of significant interest in both organic synthesis and biological research. Its unique structure, characterized by the difluoromethyl and ethynyl groups, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The chemical formula for this compound is C9H6F2. The presence of the difluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable intermediate in various chemical syntheses.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties by interfering with cellular signaling pathways.
- Antimicrobial Activity : There are indications of antimicrobial effects, although further research is needed to elucidate the mechanisms involved.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may bind to enzyme active sites, inhibiting their function. This mechanism is crucial in therapeutic applications where enzyme inhibition can lead to reduced disease progression.
- Receptor Modulation : It may modulate receptor activity, affecting downstream signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- Study on Anticancer Effects : A study investigated its effects on cancer cell lines, showing that it significantly inhibited cell proliferation with an IC50 value of approximately 5 µM in certain pancreatic cancer models. This suggests its potential as a lead compound for developing new anticancer therapies .
- Enzyme Inhibition Assays : Research demonstrated that this compound effectively inhibited specific metabolic enzymes involved in cancer metabolism. This inhibition led to decreased ATP production in cells reliant on oxidative phosphorylation .
Data Table: Biological Activities
Applications in Research and Industry
This compound serves as an important intermediate in organic synthesis. Its applications include:
- Pharmaceutical Development : As a potential lead compound for drug development targeting cancer and metabolic diseases.
- Material Science : Utilized in synthesizing advanced materials due to its unique electronic properties.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(difluoromethyl)-4-ethynylbenzene in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use closed systems or local exhaust ventilation to minimize airborne exposure. Install safety showers and eyewash stations .
- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is advised if vapor formation is possible .
- Storage: Store in a cool, dry, well-ventilated area away from oxidizers and ignition sources due to the compound’s ethynyl group, which is flammable .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer:
- Cross-Coupling Reactions: Utilize iron- or copper-catalyzed cross-coupling between 4-halobenzene derivatives (e.g., 1-chloro-4-difluoromethylbenzene) and terminal alkynes. For example, iron catalysts with hydrazonic ligands (e.g., from Watanabe et al.) enable mild conditions (60°C, ethanol solvent) .
- Protection/Deprotection Strategies: Protect the ethynyl group with trimethylsilyl (TMS) during difluoromethylation steps to avoid side reactions .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR spectra for diagnostic signals:
- Ethynyl proton at δ ~2.5–3.0 ppm (triplet, ) .
- Difluoromethyl () protons as a triplet near δ ~5.5–6.0 ppm () .
- GC-MS or HPLC: Use hyphenated techniques with flame ionization or UV detection to confirm purity (>98%) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic properties of the benzene ring in this compound?
- Methodological Answer:
- Computational Analysis: Perform density functional theory (DFT) calculations to assess electron-withdrawing effects of the group. Compare HOMO/LUMO levels with non-fluorinated analogs .
- Experimental Validation: Use Hammett substituent constants () derived from reaction kinetics (e.g., electrophilic substitution rates) to quantify electronic effects .
Q. What strategies mitigate side reactions during functionalization of the ethynyl group?
- Methodological Answer:
- Catalytic Optimization: Employ palladium/copper systems (e.g., Sonogashira coupling) with chelating ligands (e.g., PPh) to suppress alkyne oligomerization .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) at controlled temperatures (<80°C) to avoid radical-mediated polymerization .
Q. How does this compound perform as a building block for fluorinated liquid crystals or bioactive molecules?
- Methodological Answer:
- Liquid Crystal Synthesis: Incorporate into tolane derivatives (e.g., 4-alkoxy-4’-ethynylbiphenyls) via Sonogashira coupling. Measure mesophase stability via differential scanning calorimetry (DSC) .
- Pharmaceutical Applications: Test as a fluorinated analog in lead optimization. Assess metabolic stability using liver microsome assays, leveraging fluorine’s resistance to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
